1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Description
Evolution of Synthetic Strategies for Pyrrolopyrimidine Derivatives
The synthesis of pyrrolopyrimidine derivatives has evolved from classical condensation reactions to more sophisticated and efficient modern synthetic methods. Early approaches often involved multi-step sequences to construct the fused heterocyclic system. A common strategy involves the initial synthesis of a substituted pyrimidine (B1678525) ring, followed by the annulation of the pyrrole (B145914) ring.
Modern synthetic chemistry has introduced more streamlined approaches. For instance, cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination have become invaluable for functionalizing the pyrrolopyrimidine core. nih.gov These methods allow for the precise and efficient introduction of various substituents, which is crucial for developing structure-activity relationships (SAR) in drug discovery programs. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, have also been developed to construct complex polycyclic systems based on the pyrrolopyrimidine scaffold, offering high efficiency. preprints.org
A representative synthetic transformation for a related analogue involves the conversion of a chloropyrimidine precursor to the pyrimidinone. For example, 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be prepared from 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine by heating it in phosphorus oxychloride, followed by pH adjustment.
Foundational Discoveries Leading to the Study of 1,5-Dihydropyrrolo[3,2-d]pyrimidin-4-one
The primary impetus for the study of the pyrrolo[3,2-d]pyrimidine system, including this compound, is its classification as a "9-deazapurine." Natural purines, such as adenine (B156593) and guanine, are defined by the presence of nitrogen atoms at positions 1, 3, 7, and 9 of the core structure. In 9-deazapurines, the nitrogen atom at position 9 is replaced by a carbon atom, creating the pyrrolo[3,2-d]pyrimidine scaffold.
This subtle structural modification has profound biochemical consequences. The resulting compounds can act as mimics of natural purines and interact with the enzymes and receptors that process them. This ability to function as an antimetabolite or a competitive inhibitor is the foundational principle behind their therapeutic potential. Researchers recognized that by using this scaffold, they could design molecules capable of interfering with critical cellular processes, such as DNA synthesis or signal transduction, making them attractive candidates for anticancer and antiviral agents. The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, serves as a key component in many tyrosine kinase inhibitors by mimicking the ATP molecule they are designed to block. rjeid.comnih.gov This principle extends to the [3,2-d] isomer.
Role of the Pyrrolo[3,2-d]pyrimidine Core as a Privileged Scaffold in Bioactive Molecule Design
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The pyrrolo[3,2-d]pyrimidine core has proven to be such a scaffold, forming the basis for a diverse range of bioactive compounds. Its versatility stems from its purine-like structure and the synthetic accessibility of its multiple positions for substitution, allowing chemists to fine-tune its biological activity.
This scaffold is a key component in a variety of kinase inhibitors, which are crucial in oncology. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrrolo[3,2-d]pyrimidine derivatives have been successfully developed as potent inhibitors of several key kinases.
Kinase Inhibition:
KDR Inhibitors: The kinase insert domain receptor (KDR), also known as VEGFR-2, is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Pyrrolo[3,2-d]pyrimidine derivatives have been investigated as type II KDR inhibitors, which bind to the inactive conformation of the kinase. nih.gov
HER2/EGFR Dual Inhibitors: The human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) are overexpressed in various cancers, making them prime targets for therapy. The compound TAK-285 is a potent HER2/EGFR dual inhibitor built upon the pyrrolo[3,2-d]pyrimidine scaffold.
The table below summarizes the activity of selected pyrrolo[3,2-d]pyrimidine-based kinase inhibitors.
| Compound | Target Kinase | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| TAK-285 Derivative (2cb) | HER2/EGFR | 11 nM / 11 nM (IC50) | rjeid.com |
| TAK-285 Derivative (2cb) | BT-474 cell growth | 56 nM (GI50) | rjeid.com |
Antiproliferative and Antibacterial Activity: Beyond kinase inhibition, the scaffold has demonstrated broad antiproliferative effects against various cancer cell lines. Studies have shown that introducing halogens, particularly iodine, at the C7 position can significantly enhance cytotoxic properties. nih.gov Furthermore, certain derivatives have been evaluated for their antibacterial properties against pathogenic bacteria.
The table below lists the antiproliferative activity of halogenated pyrrolo[3,2-d]pyrimidines.
| Compound | Modification | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| Compound 5 | Unsubstituted | HeLa | 19 ± 3 µM | nih.gov |
| Compound 6 | Halogen at C7 | HeLa | 0.92 ± 0.04 µM | nih.gov |
The continued exploration of the pyrrolo[3,2-d]pyrimidine scaffold underscores its importance and potential in developing new therapeutic agents for a wide range of diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMXUDUWVFWJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=C1NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 1,5 Dihydropyrrolo 3,2 D Pyrimidin 4 One
Key Synthetic Methodologies
One common approach to synthesizing the pyrrolo[3,2-d]pyrimidin-4-one core involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914). For instance, derivatives of 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have been synthesized and subsequently converted to the corresponding 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine by treatment with phosphorus oxychloride. wikipedia.org This chlorinated intermediate serves as a versatile precursor for further functionalization. wikipedia.org
More advanced and efficient methods, such as domino reactions, have also been employed. A notable example is the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones through a palladium-catalyzed domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. pharmaguideline.comresearchgate.net This methodology combines a Sonogashira-Hagihara reaction with a one-pot process that includes a Buchwald-Hartwig coupling and a hydroamination step, offering a streamlined route to the scaffold. pharmaguideline.comresearchgate.net
Mechanochemical methods are also being explored as a green chemistry approach. For example, a double cyclocondensation cascade reaction between anthranilamide and ethyl levulinate has been developed to produce a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative, highlighting the potential for solvent-free or reduced-solvent synthesis of related fused pyrimidinones. chemrxiv.org
Spectroscopic and Crystallographic Analysis
The structural elucidation of 1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one and its derivatives relies heavily on modern analytical techniques.
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these compounds. For example, in the 1H NMR spectrum of 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine in DMSO-d6, characteristic signals appear at δ 2.60 (s, 3H), 6.6 (s, 1H), 7.9 (s, 1H), and 12.26 (s, 1H). wikipedia.org The chemical shifts and coupling constants in 1H and 13C NMR spectra provide valuable information about the substitution pattern and electronic environment of the heterocyclic system.
Advanced Synthetic Methodologies for 1,5 Dihydropyrrolo 3,2 D Pyrimidin 4 One and Its Analogs
Strategies for Pyrrole (B145914) Ring Construction within the Pyrimidine (B1678525) Nucleus
One of the primary approaches to synthesizing pyrrolo[3,2-d]pyrimidines involves the construction of the pyrrole ring onto a pre-existing pyrimidine core. This strategy often begins with a functionalized pyrimidine, which is then elaborated to form the fused five-membered pyrrole ring.
A common method involves starting with a 4-aminopyrimidine (B60600) that has a suitable substituent at the 5-position, which can undergo cyclization to form the pyrrole ring. For instance, 4-aminopyrimidines bearing a 2-oxo-alkyl group at the 5-position can be cyclized to yield the pyrrolo[2,3-d]pyrimidine scaffold, a regioisomer of the target compound. Similar principles can be adapted for the synthesis of the pyrrolo[3,2-d]pyrimidine system.
Another notable example is the synthesis starting from 6-chloro-1,3-dimethyluracil (B186940). nih.gov Bromination of this starting material yields 5-bromo-6-chloro-1,3-dimethyluracil. nih.gov This intermediate can then undergo further reactions, such as Sonogashira coupling with various alkynes, to introduce the necessary carbon framework for the subsequent pyrrole ring formation. nih.govresearchgate.net
Strategies for Pyrimidine Ring Annulation onto the Pyrrole System
An alternative and equally important strategy involves the annulation of the pyrimidine ring onto a pre-formed pyrrole nucleus. This approach offers a different set of synthetic possibilities and can be advantageous depending on the desired substitution pattern of the final product.
New routes for the synthesis of both pyrrolo[3,2-d]- and pyrrolo[2,3-d]-pyrimidine systems have been developed from a common 2,3-dicarboxypyrrole derivative. rsc.org The starting material, 3-ethoxycarbonyl-2-carboxy-4-methylpyrrole, can be functionalized to produce 2- or 3-azidocarbonylpyrroles. rsc.org These intermediates, upon Curtius rearrangement and subsequent treatment with ammonia (B1221849) or amines, yield pyrrolylureas. rsc.org These ureas can then be cyclized in a basic medium to form 7-methylpyrrolo[3,2-d]pyrimidine-2,4-diones. rsc.org
An improved synthesis of 7-substituted pyrrolo[3,2-d]pyrimidines has also been reported, which starts with the base-catalyzed condensation of 3,3-dimethoxypropionitrile with aldehydes. nih.gov The resulting unsaturated cyano aldehydes are then catalytically reduced and reacted with diethyl aminomalonate to form enamines, which cyclize to aminopyrroles. nih.gov Guanylation of the amino group, followed by base-promoted ring closure, affords the desired pyrrolo[3,2-d]pyrimidine ring system. nih.gov
Chemo- and Regioselective Synthesis Approaches for Functionalized 1,5-Dihydropyrrolo[3,2-d]pyrimidin-4-ones
Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex functionalized pyrrolo[3,2-d]pyrimidin-4-ones. The development of selective reactions allows for the precise installation of various functional groups at specific positions of the heterocyclic core, which is crucial for structure-activity relationship studies in drug discovery.
The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. nih.govbeilstein-journals.org The optimization of reaction conditions, including the choice of catalyst, ligand, and base, was crucial for achieving good yields and tolerating a variety of functional groups on the aniline (B41778) and alkyne moieties. nih.govbeilstein-journals.org For instance, the use of Pd(OAc)2 as a catalyst and DPEphos as a ligand in DMA at 100 °C proved effective. beilstein-journals.org
The regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has been explored using green chemistry principles. The study examined various phase transfer catalysts for C–N bond formation via an SNAr mechanism, with TBAI showing superior results over TBAB and CTAB.
Furthermore, the synthesis of 1,5-disubstituted-1,2,3-triazoles functionalized with pyrimidine nucleobases has been accomplished in a regioselective manner through a 1,3-dipolar cycloaddition reaction. nih.gov This method utilized FeCl3 as a Lewis acid catalyst for the reaction between aryl and benzyl (B1604629) azides and N1-propargyl nucleobases, yielding the desired products in good to excellent yields. nih.gov
The following table summarizes the optimized reaction conditions for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione 4a from alkynylated uracil (B121893) 3a and p-toluidine (B81030). nih.gov
| Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | XPhos (5) | K₃PO₄ (3) | DMA | 100 | 15 | 15 |
| Pd(OAc)₂ (5) | DPEphos (5) | K₃PO₄ (3) | DMA | 100 | 15 | Moderate to Good |
Domino and Cascade Reactions in Pyrrolo[3,2-d]pyrimidin-4-one Synthesis
Domino and cascade reactions, also known as tandem reactions, are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. wikipedia.org These reactions are highly atom-economical and can significantly increase synthetic efficiency, making them particularly valuable for the construction of complex heterocyclic systems like pyrrolo[3,2-d]pyrimidin-4-ones.
A notable application of this strategy is the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones through a domino C–N coupling/hydroamination reaction. nih.govresearchgate.netbeilstein-journals.org This process combines a Sonogashira reaction to prepare alkynylated uracils, followed by a palladium-catalyzed cyclization with anilines. nih.govresearchgate.netbeilstein-journals.org This domino sequence efficiently constructs the fused pyrrole ring onto the pyrimidine core. The reaction tolerates a range of functional groups on the aniline component, including OMe, F, CF₃, Me, and Br. nih.gov
Enzyme-initiated domino reactions represent another advanced approach, where a biocatalyst triggers a cascade of reactions, often with high chemo- and stereoselectivity. rsc.org While specific examples for 1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one are not detailed in the provided context, the principles of enzyme-catalyzed cascade reactions are applicable to the synthesis of complex heterocyclic compounds.
A mechanochemical double cyclocondensation cascade has been developed for the synthesis of a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative, highlighting the potential of alternative energy sources to promote cascade reactions. mdpi.com
The following table presents a selection of synthesized pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via a domino reaction, along with their yields. beilstein-journals.org
| Compound | R¹ | R² | R³ | Yield (%) |
| 4a | Me | H | Me | Moderate to Good |
| 4h | Me | m-tolyl | H | Diminished |
| 4k | Me | N,N-dimethylaminophenyl | H | Diminished |
| 4l | Me | N,N-dimethylaminophenyl | CF₃ | Diminished |
| 4m | Me | Thienyl | H | Moderate to Good |
Green Chemistry Principles in Pyrrolo[3,2-d]pyrimidin-4-one Synthesis Research
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. These principles focus on aspects such as the use of renewable feedstocks, safer solvents, catalysts, and energy-efficient processes. rasayanjournal.co.in
In the context of pyrrolo[3,2-d]pyrimidine synthesis, green chemistry approaches have been explored to develop more environmentally benign methodologies. For instance, a study on the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde was planned and executed based on the 12 principles of green chemistry. This work involved optimizing a one-pot synthetic methodology that included a Wittig olefination and bromination to prepare a key precursor for a new pyrrolopyrimidine.
The use of β-cyclodextrin as a reusable promoter and water as an eco-friendly reaction medium has been reported for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a regioisomeric scaffold. rsc.orgscispace.com This biomimetic catalysis approach offers high atom economy, mild reaction conditions, and good yields in short reaction times. rsc.orgscispace.com Such strategies could potentially be adapted for the synthesis of this compound.
Other green synthetic techniques applicable to pyrimidine derivatives include microwave-assisted synthesis, solventless approaches, mechanical methods like ball milling, and the use of ionic liquids as "Green Solvents". rasayanjournal.co.in These methods aim to reduce reaction times, simplify workup procedures, and minimize waste generation. rasayanjournal.co.in
Mechanistic Investigations of 1,5 Dihydropyrrolo 3,2 D Pyrimidin 4 One Reactivity
Electrophilic and Nucleophilic Transformations of the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of purines, possesses a unique electronic architecture that dictates its reactivity. The pyrimidine (B1678525) ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups or containing a suitable leaving group. Conversely, the fused pyrrole (B145914) ring is more electron-rich, predisposing it to electrophilic substitution, although the reactivity is modulated by the pyrimidine portion.
Nucleophilic aromatic substitution (SNAr) is a key transformation for this heterocyclic system. Studies on the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine isomer demonstrate the viability of such reactions. nih.gov Amination of this chloro-substituted core with various aniline (B41778) derivatives proceeds effectively, highlighting the pyrimidine ring's susceptibility to nucleophiles. nih.gov The reaction rate is influenced by the electronic properties of the incoming nucleophile and can be promoted by acid, although care must be taken to minimize competing solvolysis. nih.gov For instance, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines having pKa values between 2.7 and 5.2 reached full conversion within six hours. nih.gov However, even anilines with low pKa values, such as 4-nitroaniline (B120555) (pKa = 1.02), are suitable substrates. nih.gov
The table below summarizes the substrate scope for the HCl-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in water, demonstrating the feasibility of nucleophilic substitution on the pyrimidine ring.
| Entry | Aniline Substituent | pKa | Conversion (1h, %) | Isolated Yield (%) |
| 1 | 4-OCH3 | 5.34 | 91 | 91 |
| 2 | 4-CH3 | 5.08 | 94 | 94 |
| 3 | H | 4.60 | 95 | 88 |
| 4 | 4-F | 4.59 | 91 | 89 |
| 5 | 4-Cl | 3.98 | 95 | 92 |
| 6 | 3-CF3 | 3.50 | 99 | 90 |
| 7 | 4-Br | 3.86 | 96 | 93 |
| 8 | 4-I | 3.78 | 97 | 91 |
| 9 | 4-CN | 1.74 | 98 | 80 |
| 10 | 4-NO2 | 1.02 | 84 | 84 |
| Data derived from studies on the isomeric 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Conversion and yield data are illustrative of nucleophilic substitution principles on the pyrimidine ring. nih.gov |
Electrophilic substitutions, while less commonly explored for this specific core in the provided literature, are theoretically more likely to occur on the five-membered pyrrole ring. Halogenation, such as bromination, is a typical electrophilic reaction for such systems. For example, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones begins with the bromination of 6-chloro-1,3-dimethyluracil (B186940) to afford 5-bromo-6-chloro-1,3-dimethyluracil, demonstrating electrophilic attack at the C5 position of a pyrimidine precursor. nih.gov
Functional Group Interconversions and Derivatization Reactions on 1,5-Dihydropyrrolo[3,2-d]pyrimidin-4-one
The modification of the this compound core is crucial for developing new derivatives with tailored properties. A variety of functional group interconversions and derivatization reactions have been explored.
A significant strategy involves a domino C-N coupling/hydroamination reaction to construct the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione skeleton. nih.govbeilstein-journals.org This process starts from alkynylated uracils, which are synthesized via Sonogashira coupling of a halogenated uracil (B121893) with various terminal alkynes. beilstein-journals.org The subsequent cyclization with anilines allows for the introduction of diverse substituents on the pyrrole nitrogen. nih.govbeilstein-journals.org This method tolerates a range of functional groups on the aniline, including methoxy (B1213986) (OMe), fluoro (F), trifluoromethyl (CF3), methyl (Me), and bromo (Br), affording products in moderate to good yields. nih.govbeilstein-journals.org
Further derivatization has been explored in the context of developing kinase inhibitors. nih.gov Starting with a potent pyrrolo[3,2-d]pyrimidine compound, chemical modifications were focused on the N-5 side chain to improve pharmacokinetic profiles. nih.gov This involved converting the compounds into their salts, such as tosylates, to enhance properties like solubility and stability. nih.gov For example, compound 2c was converted to its tosylate salt, 2cb , which showed potent HER2/EGFR kinase inhibitory activity. nih.gov
Three-component reactions also provide a direct route to highly functionalized pyrrolo[3,2-d]pyrimidines. researchgate.net One such method involves the reaction of 6-aminouracil (B15529), arylglyoxals, and 4-hydroxycoumarin (B602359) using L-proline as an organocatalyst. researchgate.net This approach demonstrates the versatility of the 6-aminouracil precursor in building the fused heterocyclic system. researchgate.net
The following table showcases the scope of a domino reaction to synthesize various pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione derivatives, highlighting the range of achievable substitutions.
| Product | R1 | R2 | Yield (%) |
| 4a | p-Tolyl | Ph | 61 |
| 4b | p-Anisyl | Ph | 58 |
| 4c | p-Fluorophenyl | Ph | 68 |
| 4d | p-Tolyl | Thien-2-yl | 64 |
| 4e | p-Anisyl | Thien-2-yl | 55 |
| 4f | p-Fluorophenyl | Thien-2-yl | 62 |
| 4j | p-(Trifluoromethyl)phenyl | Ph | 65 |
| Data derived from the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.govbeilstein-journals.org |
Catalytic Approaches in the Chemical Modification of this compound Derivatives
Catalysis is fundamental to the efficient and selective synthesis and modification of the pyrrolo[3,2-d]pyrimidine scaffold. Both metal-based and organocatalytic systems have been successfully employed.
Palladium catalysis is prominent in the construction and functionalization of this heterocyclic core. The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils and anilines relies on a palladium-catalyzed domino C-N coupling/hydroamination reaction. nih.govbeilstein-journals.org The choice of catalyst, ligand, and base is critical for reaction efficiency. In an optimization study, Pd(OAc)2 was used as the palladium source, with various phosphine (B1218219) ligands being screened. beilstein-journals.org The bidentate ligand DPEphos was found to be the most effective, yielding the desired product in 43% yield, a significant improvement over other ligands like XPhos which only gave a 15% yield under similar conditions. nih.govbeilstein-journals.org
Organocatalysis offers a metal-free alternative for synthesizing related structures. For instance, L-proline has been used as an organocatalyst in the one-pot, three-component reaction of 6-aminouracil, arylglyoxals, and 4-hydroxycoumarin to produce pyrrolo[3,2-d]pyrimidine derivatives in good yields. researchgate.net In other systems, such as the Biginelli reaction for producing dihydropyrimidinones, heterogeneous acid catalysts like silicotungstic acid supported on Amberlyst-15 have been shown to be effective and recyclable. nih.gov While not applied directly to the title compound in the sources, these methods represent viable catalytic strategies. For example, the synthesis of fused pyrimidines has been achieved by heating reactants with KF-alumina. nih.gov
The reaction of 3-methylthio-1-phenyl-5-{[(triphenyl-λ5-phosphanylidene)methane]-amino}-1H-pyrazole-4-carboxylic acid ethyl ester with alcohols in the presence of a base like sodium alkoxide (RONa) or potassium carbonate affords 1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives, showcasing a base-catalyzed cyclization approach. researchgate.net
Reaction Optimization and Yield Enhancement Studies in Academic Synthesis
Optimizing reaction conditions is essential for maximizing yields and ensuring the viability of synthetic routes in academic and industrial settings. Several studies have focused on refining the synthesis of pyrrolo[3,2-d]pyrimidine derivatives.
In the development of a domino C-N coupling/hydroamination reaction for pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, a systematic optimization was performed. nih.govbeilstein-journals.org The model reaction between an alkynylated uracil (3a ) and p-toluidine (B81030) was used to screen various parameters. beilstein-journals.org
The initial conditions using Pd(OAc)2 as a catalyst, XPhos as a ligand, and K3PO4 as a base in DMA at 100 °C resulted in a low yield of 15%. nih.govbeilstein-journals.org Switching the ligand to DPEphos dramatically improved the outcome, increasing the isolated yield to 43%. beilstein-journals.org Further screening of solvents (toluene, 1,4-dioxane) and bases (NaOt-Bu, KOt-Bu, Cs2CO3) did not lead to further improvement, establishing Pd(OAc)2/DPEphos with K3PO4 in DMA as the optimal system. nih.gov
The following table details the optimization process for the synthesis of compound 4a .
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | XPhos | K3PO4 | DMA | 100 | 15 |
| 2 | SPhos | K3PO4 | DMA | 100 | — |
| 3 | RuPhos | K3PO4 | DMA | 100 | — |
| 4 | JohnPhos | K3PO4 | DMA | 100 | — |
| 5 | P(o-tol)3 | K3PO4 | DMA | 100 | — |
| 6 | DPEphos | K3PO4 | DMA | 100 | 43 |
| 7 | DPEphos | K3PO4 | Toluene | 100 | 25 |
| 8 | DPEphos | K3PO4 | 1,4-Dioxane | 100 | 34 |
| 9 | DPEphos | NaOt-Bu | DMA | 100 | 14 |
| 10 | DPEphos | KOt-Bu | DMA | 100 | 15 |
| 11 | DPEphos | Cs2CO3 | DMA | 100 | 9 |
| Catalyst: Pd(OAc)2 (5 mol%). Conditions: 15 hours. nih.govbeilstein-journals.org |
Similarly, in the synthesis of other heterocyclic systems, reactant ratios and solvent choice have been optimized to enhance yields. For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamines, increasing the equivalent of the amine reactant from 2.5 to 4 and reducing the solvent volume significantly boosted the product yield from 62% to 89%. beilstein-journals.org These general principles of reaction optimization are directly applicable to the synthesis of this compound and its derivatives.
Structure Activity Relationship Sar Studies of 1,5 Dihydropyrrolo 3,2 D Pyrimidin 4 One Analogs
Impact of Substituent Variation on Biological Target Interactions
The biological activity of pyrrolo[3,2-d]pyrimidine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Variations in these substituents can significantly modulate the affinity and selectivity of the compounds for their respective biological targets.
Substitutions at C2, C4, and C7:
Research on halogenated pyrrolo[3,2-d]pyrimidines has demonstrated the critical role of substituents at the C2, C4, and C7 positions in determining their antiproliferative activity. nih.gov The 2,4-dichloro substituted pyrrolo[3,2-d]pyrimidine (Compound 1) showed antiproliferative effects at low micromolar concentrations. nih.gov A significant enhancement in potency was observed with the introduction of an iodine atom at the C7 position (Compound 2), reducing the IC50 values to sub-micromolar levels. nih.gov This suggests that a halogen at C7 is crucial for cytotoxicity. nih.gov
Replacing the chloro groups at C2 and C4 with O-benzyl groups led to a decrease in activity. nih.gov However, the C7-iodinated O-benzyl analog (Compound 4) exhibited activity comparable to the 2,4-dichloro parent compound (Compound 1), indicating that the C7-iodo substitution can compensate for the loss of activity caused by the O-benzyl groups. nih.gov
The importance of the 7-NH group was also highlighted. Protection of the 5-NH group in the 2,4-dichloro derivative with a Boc group did not result in a loss of activity, which was attributed to the likely removal of the Boc group in the biological environment. nih.gov In contrast, Boc protection of the bis-O-benzyl analogue led to a complete loss of activity, supporting the significance of the 7-NH for the cytostatic role of the 2,4-O-benzylated analogs. nih.gov
Substitutions at N5:
In the context of microtubule targeting agents, substitutions at the N5 position of the pyrrolo[3,2-d]pyrimidine scaffold have been shown to influence potency. A series of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines were synthesized and evaluated. nih.gov Analogs with an N5-methyl group were found to be more potent than their N5-H counterparts, suggesting that a conformational restriction induced by the N5-methyl group may mimic the bioactive conformation required for microtubule depolymerization activity. researchgate.net For instance, a conformationally restricted analog, a 1,2,3,4-tetrahydroquinoline (B108954) derivative, was five times more potent in a microtubule depolymerization assay and more than twice as potent against cancer cells compared to its less rigid counterpart. nih.gov
The following table summarizes the impact of key substituent variations on the antiproliferative activity of pyrrolo[3,2-d]pyrimidine analogs.
| Compound ID | C2 Substituent | C4 Substituent | C7 Substituent | N5 Substituent | Relative Potency |
| 1 | Cl | Cl | H | H | Baseline |
| 2 | Cl | Cl | I | H | Increased (5 to 20-fold) nih.gov |
| 3 | O-benzyl | O-benzyl | H | H | Decreased nih.gov |
| 4 | O-benzyl | O-benzyl | I | H | Comparable to 1 nih.gov |
| N5-Me Analog | Varied | Varied | Varied | CH3 | More potent than N5-H researchgate.net |
| N5-H Analog | Varied | Varied | Varied | H | Less potent than N5-Me researchgate.net |
Positional Effects of Functional Groups on Pyrrolo[3,2-d]pyrimidine Biological Activity Mechanisms
The specific placement of functional groups on the pyrrolo[3,2-d]pyrimidine core is a critical determinant of the biological mechanism of action. Even minor shifts in the position of a substituent can lead to significant changes in activity or even a complete switch in the mechanism of inhibition.
In a study focusing on pyrrolo[2,3-d]pyrimidine antifolates, the position of the alkyl group at the 5-position was shown to be crucial for dihydrofolate reductase (DHFR) and thymidylate synthase (TS) inhibition. nih.gov Increasing the size of the alkyl group from methyl to ethyl, propyl, or isopropyl at the 5-position led to enhanced inhibition of human DHFR. nih.gov This was attributed to increased hydrophobic interactions with a specific valine residue in the enzyme's active site. nih.gov Conversely, this same modification was detrimental to the inhibition of human TS, likely due to steric clashes with a tryptophan residue. nih.gov
The orientation of the side chain at the 6-position, influenced by the bulk of the 5-alkyl group, also plays a role in the differential activity against DHFR and TS. nih.gov These findings underscore how positional isomerism of functional groups can dictate the specific enzyme inhibitory profile of these compounds.
Ligand-Based and Receptor-Based SAR Approaches for 1,5-Dihydropyrrolo[3,2-d]pyrimidin-4-one Derivatives
Both ligand-based and receptor-based approaches are employed to understand the SAR of this compound derivatives, guiding the design of more potent and selective compounds.
Ligand-Based SAR: This approach focuses on the properties of the ligand itself. Quantitative structure-activity relationship (QSAR) studies have been applied to fused pyrimidine (B1678525) systems to correlate physicochemical properties with biological activity. researchgate.netmdpi.com For example, in a study of 1,2,4-triazolo[1,5-a]pyrimidine analogs, molecular descriptors such as the principal moment of inertia ratio and capacity factor were found to contribute significantly to their antiplasmodial activity. mdpi.com Such models help in predicting the activity of untested analogs and provide insights into the necessary functional modifications to enhance potency. mdpi.com
Receptor-Based SAR: This approach utilizes the three-dimensional structure of the biological target to understand ligand binding. Molecular docking studies of pyrrolo[2,3-d]pyrimidine derivatives targeting multiple kinases have revealed similar binding interactions for active compounds within the enzyme active sites, comparable to known inhibitors like sunitinib. mdpi.com These computational methods help in visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent inhibition. For covalent inhibitors, specialized docking methodologies are used to map the prerequisite binding modes on the path to the final covalent bond formation with the target protein. mdpi.com
Comparative SAR Analysis with Related Fused Pyrimidine Scaffolds
Comparing the SAR of 1,5-dihydropyrrolo[3,2-d]pyrimidin-4-ones with other fused pyrimidine scaffolds, such as thieno[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, provides valuable insights into the role of the core heterocyclic system.
Scaffold hopping, the replacement of a core molecular structure with a different one while maintaining similar biological activity, is a common strategy. For instance, the pyrrolo[2,3-d]pyrimidine scaffold has been investigated as a versatile template for developing third-generation covalent EGFR tyrosine kinase inhibitors. nih.gov The isosteric replacement of a purine (B94841) ring with a 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has also been explored, demonstrating the versatility of fused pyrimidine systems beyond simple isosteric replacements. nih.gov
The following table presents a comparative overview of different fused pyrimidine scaffolds and their targeted biological activities.
| Fused Pyrimidine Scaffold | Key SAR Observations | Biological Target(s) |
| Pyrrolo[3,2-d]pyrimidine | Halogenation at C7 enhances antiproliferative activity. nih.gov N5-alkylation can increase potency as microtubule targeting agents. researchgate.net | Cancer cell lines (antiproliferative), Microtubules nih.govnih.gov |
| Thieno[3,2-d]pyrimidine | Generally potent antiproliferative agents. nih.gov | Cancer cell lines (antiproliferative) nih.gov |
| Pyrrolo[2,3-d]pyrimidine | C5-alkylation influences DHFR vs. TS inhibition. nih.gov Can act as covalent EGFR inhibitors. nih.gov | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), Epidermal Growth Factor Receptor (EGFR) nih.govnih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Serves as a bioisostere for purine scaffolds. nih.gov | Plasmodium falciparum (antimalarial) mdpi.com |
Molecular Mechanism of Biological Activity for 1,5 Dihydropyrrolo 3,2 D Pyrimidin 4 One Derivatives
Enzyme Inhibition Mechanisms and Specificity Profiles (e.g., Kinases, PNP)
The pyrrolo[3,2-d]pyrimidine core is a versatile scaffold for designing potent and selective enzyme inhibitors. These derivatives have been shown to target several critical enzyme families, including kinases, purine (B94841) nucleoside phosphorylase (PNP), and enzymes involved in one-carbon metabolism.
Kinase Inhibition: A significant area of research has focused on pyrrolo[3,2-d]pyrimidine derivatives as kinase inhibitors. nih.gov These compounds have shown activity against multiple kinase families, often acting as ATP-competitive inhibitors due to their purine-like structure.
Kinase Insert Domain Receptor (KDR): Certain pyrrolo[3,2-d]pyrimidine derivatives are potent non-ATP competitive (Type II) inhibitors of KDR, a key receptor in angiogenesis. nih.govnih.gov These inhibitors bind to the inactive DFG-out conformation of the kinase, occupying the ATP pocket and an adjacent allosteric site. nih.gov This mode of inhibition can offer improved kinase selectivity and the potential to overcome certain forms of drug resistance. nih.gov
Janus Kinases (JAKs) and Cyclin-Dependent Kinases (CDKs): Amide-functionalized pyrrolo[2,3-d]pyrimidine derivatives, a closely related isomeric scaffold, have been investigated as inhibitors of JAK1, JAK2, and CDK4. benthamdirect.comresearchgate.net These enzymes are crucial in cytokine signaling and cell cycle progression, respectively.
Other Kinases: The broader pyrrolopyrimidine class has demonstrated inhibitory activity against a wide array of kinases, including p21-activated kinase 4 (PAK4), Epidermal Growth Factor Receptor (EGFR), Her2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). semanticscholar.orgnih.govnih.gov For instance, halogenated pyrrolo[2,3-d]pyrimidine derivatives showed significant inhibition of EGFR, Her2, VEGFR2, and CDK2, with potency comparable to the multi-kinase inhibitor sunitinib. nih.govresearchgate.net
Purine Nucleoside Phosphorylase (PNP) Inhibition: Pyrrolo[3,2-d]pyrimidines have been identified as a potent class of competitive and reversible inhibitors of human PNP. nih.govnih.gov PNP is a crucial enzyme in the purine salvage pathway, and its inhibition leads to an accumulation of deoxyguanosine, which is selectively toxic to T-cells. This makes PNP inhibitors promising candidates for T-cell selective immunosuppressive agents in the treatment of autoimmune diseases and T-cell mediated cancers. nih.govnih.gov One such derivative, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one (CI-972), was found to be a potent, competitive inhibitor of PNP with a Ki of 0.83 µM. nih.govnih.gov
Inhibition of One-Carbon Metabolism Enzymes: Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed to target enzymes in the folate-dependent one-carbon (C1) metabolic pathway. nih.govscispace.com This pathway is vital for the biosynthesis of nucleotides and amino acids. These derivatives have been shown to be multi-targeted inhibitors, affecting:
Serine Hydroxymethyltransferase (SHMT1 and SHMT2): These enzymes are involved in the interconversion of serine and glycine, providing one-carbon units for various biosynthetic reactions. SHMT2, the mitochondrial isoform, is implicated in oncogenesis. nih.govscispace.com
Glycinamide Ribonucleotide Formyltransferase (GARFTase) and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): These are folate-dependent enzymes in the de novo purine biosynthesis pathway. nih.govnih.gov The dual targeting of both mitochondrial (SHMT2) and cytosolic (AICARFTase) enzymes represents a novel approach to cancer therapy. researchgate.net
Other Enzyme Targets:
P300/CBP-associated factor (PCAF) Bromodomain: Pyrrolo[3,2-d]pyrimidin-4-one derivatives have been discovered as a new class of potent and cell-active inhibitors of the PCAF bromodomain, an epigenetic reader protein. nih.gov The most potent compound identified, (R, R)-36n, exhibited an IC50 of 7 nM and high selectivity against other bromodomains and kinases. nih.gov
Dipeptidyl Peptidase IV (DPP-IV): Some pyrrolo[3,2-d]pyrimidines have been identified as inhibitors of DPP-IV, a target for type 2 diabetes therapy. researchgate.net
Receptor Binding Interactions and Mode of Action
The biological activity of pyrrolo[3,2-d]pyrimidine derivatives is also mediated by their interaction with various cell surface receptors and transporters.
Adenosine (B11128) Receptors: While extensive research has been conducted on 1,4-dihydropyridines, some studies suggest that related heterocyclic structures can interact with adenosine receptors. nih.govnih.gov For example, certain dihydropyridines bind to A1, A2A, and A3 adenosine receptor subtypes in the micromolar range, with some derivatives showing selectivity for the A3 receptor. nih.govnih.gov Given the structural similarities between purines and pyrrolopyrimidines, exploring the interaction of the latter with purinergic receptors is a logical avenue of investigation.
Folate Receptors and Transporters: The mode of cellular entry can be a key determinant of activity. For the related 5-substituted pyrrolo[2,3-d]pyrimidine antifolates, cellular uptake is mediated by the proton-coupled folate transporter (PCFT) and the reduced folate carrier (RFC). nih.gov The substitution pattern on the pyrrolopyrimidine ring can alter the specificity for these transporters, which is crucial since some folate receptors are overexpressed in certain cancers. nih.govresearchgate.net
Multidrug Resistance Proteins: Some pyrrolo[3,2-d]pyrimidine derivatives have been shown to inhibit efflux pumps like multidrug resistance protein 1 (MRP1), P-glycoprotein (P-gp), and breast cancer resistance protein (BCRP). researchgate.net Inhibition of these transporters can reverse multidrug resistance, a major challenge in cancer chemotherapy.
Studies on Interactions with Nucleic Acids and Other Biomolecules
Direct and indirect interactions with nucleic acids and their precursors contribute to the mechanism of action for some pyrrolo[3,2-d]pyrimidine derivatives.
DNA Interaction: Some halogenated pyrrolo[3,2-d]pyrimidine analogues are suggested to have a DNA-damaging mechanism of action. nih.gov This activity contributes to their antiproliferative effects and can induce cell cycle arrest. nih.gov
Nucleic Acid Binding: The structural similarity to purines suggests a potential for these compounds to interact with DNA and RNA structures. A study on a peptide nucleic acid (PNA) containing a related pyrimido[4,5-d]pyrimidine-2,4,5,7-tetraone core found that it had a good binding affinity for various oligonucleotides, indicating the core's ability to form stable duplexes. nih.gov
Inhibition of Nucleotide Biosynthesis: As previously mentioned, derivatives of this scaffold can inhibit GARFTase and AICARFTase, key enzymes in the de novo purine nucleotide biosynthesis pathway. nih.govnih.gov This inhibition leads to the depletion of purine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. nih.gov
Elucidation of Molecular Targets Through Biochemical and Cell-Based Assays
A combination of biochemical and cell-based assays has been instrumental in identifying and validating the molecular targets of 1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one derivatives.
Biochemical Assays: In vitro enzyme inhibition assays are the primary method for quantifying the potency and selectivity of these compounds against purified enzymes.
Kinase Assays: The inhibitory activity against various kinases (e.g., KDR, EGFR, CDK2) is typically determined using assays that measure the phosphorylation of a substrate, with IC50 values indicating potency. nih.govresearchgate.net
PNP and SHMT Assays: For enzymes like PNP and SHMT, activity is often measured spectrophotometrically by monitoring the change in absorbance as the substrate is converted to product. nih.govnih.gov
Binding Assays: Techniques like isothermal titration calorimetry (ITC) and homogeneous time-resolved fluorescence (HTRF) are used to measure the direct binding affinity (KD) and inhibitory potency (IC50) of compounds to their protein targets, such as the PCAF bromodomain. nih.gov
Cell-Based Assays: These assays provide crucial information on the effects of the compounds in a more biologically relevant context.
Cytotoxicity and Antiproliferative Assays: The efficacy of these compounds is frequently screened against a panel of human cancer cell lines to determine their IC50 or EC50 values. nih.govnih.govmdpi.com
Mechanism of Action Studies: Cell-based assays are used to delve deeper into the cellular response. For example, flow cytometry can reveal cell cycle arrest at specific phases (e.g., G2/M), and assays for caspase-3 and Bax/Bcl-2 protein levels can confirm the induction of apoptosis. nih.govnih.govresearchgate.net
Target Engagement and Metabolic Studies: To confirm that a compound hits its intended intracellular target, metabolic rescue experiments are performed. In these experiments, cells are treated with the inhibitor in the presence of a downstream metabolite (e.g., glycine, AICA). nih.govresearchgate.net The reversal of the inhibitor's effect confirms the target. Furthermore, targeted metabolomics using stable isotope tracers can map the metabolic flux and pinpoint the site of enzymatic inhibition within the cell. scispace.comnih.gov
Table 1: Selected Cell-Based Assay Data for Pyrrolopyrimidine Derivatives
Computational Chemistry and Molecular Modeling for Binding Mode Prediction
Computational techniques are essential tools for understanding the interactions between pyrrolo[3,2-d]pyrimidine derivatives and their biological targets at the atomic level. These methods guide the rational design and optimization of new, more potent, and selective inhibitors.
Molecular Docking: This is one of the most widely used computational methods. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Docking studies have been successfully applied to understand the binding modes of pyrrolopyrimidine derivatives with various kinases, including KDR, CDKs, JAKs, and PAK4. nih.govbenthamdirect.comresearchgate.netsemanticscholar.org These studies help to identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. For example, docking of a potent inhibitor into the KDR active site helped to determine its bioactive conformation in the DFG-out state. nih.gov
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build statistical models that correlate the biological activity of a series of compounds with their 3D properties (e.g., steric and electrostatic fields). nih.govnih.gov For KDR inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold, CoMFA and CoMSIA models have been developed that show good predictive power, guiding the design of new analogs with enhanced inhibitory activity. nih.govnih.gov These models create contour maps that highlight regions where modifications to the chemical structure are likely to improve or decrease activity.
Table 2: Application of Computational Methods for Pyrrolopyrimidine Derivatives
Advanced Analytical and Computational Methodologies in Pyrrolo 3,2 D Pyrimidin 4 One Research
Advanced Spectroscopic Techniques for Structural Elucidation of Complex Derivatives
The unambiguous determination of the chemical structure of novel pyrrolo[3,2-d]pyrimidin-4-one derivatives is foundational to understanding their biological activity. While standard spectroscopic methods like 1H and 13C NMR provide basic structural information, more complex derivatives necessitate the use of advanced two-dimensional (2D) NMR techniques and high-resolution mass spectrometry (HRMS).
High-resolution mass spectrometry is another cornerstone for structural elucidation, providing exact mass measurements that help confirm the elemental composition of newly synthesized compounds. mdpi.com For example, the synthesis of 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine was confirmed using 1H NMR spectroscopy, which showed characteristic signals for the methyl group and protons on the pyrrole (B145914) and pyrimidine (B1678525) rings. nih.gov Similarly, the structures of various halogenated pyrrolo[2,3-d]pyrimidine-imines and their precursors were elucidated using a combination of 1H-NMR, 13C-NMR, and HRMS. mdpi.com
The following table provides an example of spectroscopic data used for the characterization of a pyrrolo[3,2-d]pyrimidine derivative.
| Compound | Spectroscopic Data |
| 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | ¹H NMR (DMSO-d₆): δ 2.60 (s, 3H), 6.6 (s, 1H), 7.9 (s, 1H), 12.26 (s, 1H). nih.gov |
| 3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | ¹H NMR (400 MHz, C₆D₆): δ 7.15–7.10 (m, 2H), 7.04–6.98 (m, 2H), 3.71 (t, J = 6.1 Hz, 2H), 3.10 (s, 3H), 2.49 (t, J = 6.6 Hz, 2H), 1.22–1.09 (m, 4H). ¹³C NMR (101 MHz, C₆D₆): δ 157.09, 154.53, 145.92, 134.20, 131.62, 129.68, 128.57, 127.55, 105.83, 103.29, 41.00, 31.51, 29.24, 21.64, 18.82. HRMS (ESI): calcd for C₁₇H₁₆Cl₂N₃O [M + H]⁺: 348.0670, found: 348.0644. mdpi.com |
| 3-Bromo-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | ¹H NMR (400 MHz, C₆D₆): δ 7.14–7.10 (m, 2H), 7.01–6.96 (m, 2H), 3.70 (t, J = 6.1 Hz, 2H), 3.10 (s, 3H), 2.48 (t, J = 6.6 Hz, 2H), 1.20–1.07 (m, 4H). ¹³C NMR (101 MHz, C₆D₆): δ 157.28, 154.38, 146.57, 134.31, 131.84, 131.56, 128.52, 128.28, 104.58, 90.88, 41.03, 31.52, 29.47, 21.63, 18.80. HRMS (ESI): calcd for C₁₇H₁₆BrClN₃O [M + H]⁺: 392.0165, found: 392.0138. mdpi.com |
X-ray Crystallography in Understanding Molecular Conformation and Intermolecular Interactions
X-ray crystallography is a powerful technique that provides a three-dimensional map of the atomic and molecular structure of a crystalline compound. wikipedia.org This method is indispensable for unequivocally determining the stereochemistry and conformation of pyrrolo[3,2-d]pyrimidin-4-one derivatives. By analyzing the diffraction pattern of a single crystal, researchers can ascertain precise bond lengths, bond angles, and torsional angles. wikipedia.orgmdpi.com
This detailed structural information is critical for understanding how these molecules interact with their biological targets. For instance, an X-ray co-crystal structure of a potent pyrrolo[3,2-d]pyrimidin-4-one derivative bound to its target protein revealed the specific molecular interactions and the precise stereochemistry required for its biological activity. nih.gov Such studies have shown that the pyrazolopyrimidine unit can be slightly non-planar, and the orientation of substituents is crucial for biological function. mdpi.com
Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking, which can be extrapolated to understand binding at a protein's active site. mdpi.com For example, the crystal structure of (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine provided definitive proof of its structure. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an integral tool in the study of pyrrolo[3,2-d]pyrimidin-4-one derivatives. researchgate.netepstem.netbohrium.comdoaj.org These computational methods allow for the investigation of the electronic structure, reactivity, and spectroscopic properties of molecules.
By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the reactivity and stability of different derivatives. researchgate.netbohrium.com The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. bohrium.com
DFT calculations are also used to predict theoretical NMR and IR spectra, which can then be compared with experimental data to confirm the proposed structures. epstem.netbohrium.com For instance, DFT calculations at the B3LYP/6-311G++ level of theory have been used to study the optimized geometry and HOMO-LUMO energy of pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net These calculations can accurately model geometrical parameters like bond lengths and angles, showing good correlation with experimental data from X-ray crystallography. mdpi.comdoaj.org Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. bohrium.com
| Computational Method | Application in Pyrrolo[3,2-d]pyrimidin-4-one Research | Key Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO-LUMO energies, and spectroscopic properties. researchgate.netbohrium.comdoaj.org | Prediction of reactivity, stability, and confirmation of experimental spectra. researchgate.netbohrium.com |
| Time-Dependent DFT (TD-DFT) | Exploration of electronic transitions. bohrium.com | Understanding the photophysical properties of the molecules. |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution. bohrium.com | Prediction of sites for intermolecular interactions. bohrium.com |
In Silico Screening and Virtual Ligand Design for Pyrrolo[3,2-d]pyrimidin-4-one Derivatives
In silico methods, including virtual screening and molecular docking, are powerful tools for accelerating the discovery of new bioactive pyrrolo[3,2-d]pyrimidin-4-one derivatives. afjbs.comtandfonline.com These computational techniques allow for the rapid evaluation of large libraries of virtual compounds against a specific biological target, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing. afjbs.com
Molecular docking studies are used to predict the binding mode and affinity of a ligand within the active site of a target protein. afjbs.comnih.govnih.gov This information is crucial for understanding the structure-activity relationships (SAR) and for designing more potent and selective inhibitors. For example, docking studies have been instrumental in the development of pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of various kinases, by elucidating the key hydrogen bonding and hydrophobic interactions required for binding. nih.govnih.gov In some cases, these studies have revealed that a compound can induce a specific inactive conformation of the target protein. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the 3D properties of molecules with their biological activity. nih.gov These models can then guide the design of new derivatives with enhanced potency. nih.gov
| In Silico Technique | Purpose | Example Application |
| Molecular Docking | Predicts binding conformation and affinity of a ligand to a protein target. afjbs.comnih.govnih.gov | Identifying key interactions between pyrrolo[3,2-d]pyrimidine derivatives and kinase active sites. nih.govnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Develops predictive models for biological activity based on 3D molecular fields. nih.gov | Guiding the design of new kinase inhibitors with improved potency. nih.gov |
| Virtual Screening | Rapidly screens large compound libraries against a biological target. afjbs.com | Identifying initial hit compounds for further optimization. |
Application of Chemoinformatics and Data Mining in Pyrrolo[3,2-d]pyrimidin-4-one Research
Chemoinformatics and data mining play a crucial role in managing and analyzing the vast amounts of chemical and biological data generated in pyrrolo[3,2-d]pyrimidin-4-one research. These approaches help in identifying trends, establishing structure-activity relationships, and designing novel compounds with desired properties.
One application is the COMPARE analysis, an in silico tool that compares the biological activity profile of a compound against a database of known agents to infer its mechanism of action. researchgate.net For instance, a pyrrolo[3,2-e]pyrimidine derivative was found to have a biological profile matching that of DNA binding agents, which was later confirmed by spectroscopic studies. researchgate.net
Data mining of large chemical databases can help identify privileged scaffolds and substitution patterns associated with specific biological activities. This information can then be used to design focused libraries of pyrrolo[3,2-d]pyrimidin-4-one derivatives with a higher probability of success. Molecular modeling and targeted metabolomics using stable isotope tracers are also employed to identify intracellular targets and elucidate the metabolic pathways affected by these compounds. nih.govscispace.com For example, a lead compound, AGF347, was shown to be transported into both the cytosol and mitochondria, where it is metabolized to its active polyglutamated form. duq.edu
Future Directions and Perspectives in 1,5 Dihydropyrrolo 3,2 D Pyrimidin 4 One Research
Exploration of Undiscovered Synthetic Routes and Chemical Transformations
The continued exploration of novel synthetic pathways is fundamental to expanding the chemical diversity of 1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one derivatives. Future efforts will likely prioritize the development of more efficient, atom-economical, and environmentally sustainable methods.
Catalytic Cross-Coupling: Palladium-catalyzed reactions are crucial for building the pyrrolopyrimidine scaffold. One established route involves the Sonogashira coupling of an alkynylated pyrimidine (B1678525) followed by cyclization. nih.govrsc.org The development of new catalytic systems, potentially using more abundant and less toxic metals, and the application of C-H activation strategies could provide more direct and versatile methods for functionalizing the pre-formed heterocyclic core. benthamdirect.com
Novel Chemical Transformations: Beyond synthesizing the core, exploring new transformations of the this compound scaffold itself is a vital research avenue. This includes selective functionalization at various positions of the pyrrole (B145914) or pyrimidine rings, which is often challenging. benthamdirect.com Developing novel protecting group strategies or leveraging advanced catalytic methods will be key to accessing previously unattainable analogues and expanding the structure-activity relationship (SAR) landscape.
Design of Novel Scaffolds through Molecular Hybridization and Scaffold Hopping Based on the Pyrrolo[3,2-d]pyrimidine Core
To access new chemical space and improve drug-like properties, medicinal chemists are increasingly turning to molecular hybridization and scaffold hopping. These strategies are highly relevant for the continued development of the pyrrolo[3,2-d]pyrimidine core.
Molecular Hybridization: This technique involves combining the pharmacophoric features of two or more bioactive molecules into a single hybrid compound. For instance, researchers have successfully merged fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus to create potent CSF1R inhibitors. mdpi.comnih.gov A similar approach was used to combine a pyrazolo[3,4-d]pyrimidine with the tyrosine kinase inhibitor dasatinib (B193332) to generate novel Src inhibitors. nih.govunige.it This strategy could be applied to the this compound core, fusing it with other pharmacophores to create dual-target inhibitors or to enhance potency and selectivity.
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. This can lead to compounds with improved properties or a novel intellectual property position. For example, in the search for RET kinase inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold was explored as an alternative to other heterocyclic systems. nih.govnih.gov Similarly, furanopyrimidines have been identified as effective scaffold hops from thienopyrimidines in the development of Notum inhibitors. nih.gov Computational analysis and the application of skeletal editing techniques could reveal novel, synthetically accessible cores that act as bioisosteres for the this compound system. chimia.ch
Table 1: Examples of Molecular Design Strategies Applied to Pyrrolopyrimidine-Related Scaffolds
| Strategy | Original Scaffold/Fragment | Hybrid/Hopped Scaffold | Biological Target | Reference |
|---|---|---|---|---|
| Molecular Hybridization | Pyrrolo[2,3-d]pyrimidine + Pexidartinib fragments | Pyridine-based Pyrrolo[2,3-d]pyrimidine | CSF1R | mdpi.comnih.gov |
| Molecular Hybridization | Pyrazolo[3,4-d]pyrimidine + Dasatinib fragments | Thiazole-linked Pyrazolo[3,4-d]pyrimidine | c-Src | nih.govunige.it |
| Scaffold Hopping | Pyrazolo[1,5-a]pyrimidine | Pyrrolo[2,3-d]pyrimidine | RET Kinase | nih.gov |
Advanced Mechanistic Studies of Biological Interactions and Target Selectivity
A deep understanding of how these compounds interact with their biological targets is essential for designing safer and more effective drugs. Future research will focus heavily on elucidating these molecular mechanisms.
Structural Biology: X-ray crystallography has been instrumental in understanding how pyrrolopyrimidine derivatives bind to their targets, such as the PCAF bromodomain and various kinases. nih.govacs.org These structural insights reveal the precise binding modes and key interactions that drive potency and selectivity, providing a roadmap for future optimization. Continued use of high-resolution structural techniques will be critical.
Target Identification and Selectivity Profiling: Many pyrrolopyrimidine derivatives are kinase inhibitors, and achieving selectivity across the kinome is a major challenge. nih.govnih.gov Future work will involve comprehensive profiling against large panels of kinases and other off-targets to ensure a clean safety profile. nih.gov For example, some pyrrolo[2,3-d]pyrimidine derivatives have been identified as multi-targeted kinase inhibitors, acting on EGFR, Her2, VEGFR2, and CDK2. nih.gov In other cases, molecular modeling has been used to design compounds that specifically target mitochondrial enzymes like SHMT2. nih.govaacrjournals.orgprinceton.edu Advanced techniques like chemical proteomics will be invaluable for identifying the full spectrum of cellular targets and understanding the polypharmacology of these compounds.
Development of Innovative Methodologies for Compound Optimization and Profiling
The path from a hit compound to a clinical candidate is long and arduous. Innovating this process is a key priority.
Structure-Activity Relationship (SAR) Enhancement: Extensive SAR studies are continuously being performed to optimize the pyrrolopyrimidine scaffold. nih.govnih.gov These studies explore the effects of various substituents at different positions on the heterocyclic core to improve potency and pharmacokinetic properties. Future work will leverage parallel synthesis and high-throughput screening to accelerate the exploration of chemical space and the generation of SAR data.
Advanced Biological Models: Evaluating compounds in more physiologically relevant models is crucial for predicting clinical success. Research on pyrrolopyrimidine derivatives already utilizes a panel of cancer cell lines for initial profiling. nih.govnih.gov The future will see an increased use of 3D cell cultures, patient-derived organoids, and in vivo xenograft models to better assess efficacy and tolerability. aacrjournals.orgscispace.com This will provide more robust data to guide the selection of candidates for further development.
Integration of Artificial Intelligence and Machine Learning in Pyrrolo[3,2-d]pyrimidin-4-one Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. The application of these computational tools to pyrrolo[3,2-d]pyrimidin-4-one research holds immense potential.
Predictive Modeling: AI/ML algorithms can be trained on existing SAR data to build robust Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates and avoid less productive avenues. nih.govnih.gov
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high target affinity, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Synthesis Prediction: Retrosynthesis AI tools can analyze a target molecule and propose the most efficient and cost-effective synthetic routes, a significant advantage in a field where complex multi-step syntheses are common. nih.govmdpi.com
By integrating these advanced computational approaches with traditional chemical and biological research, the discovery and development of novel therapeutics based on the this compound scaffold can be significantly accelerated.
Q & A
Q. How do steric and electronic effects of substituents influence the tautomeric equilibrium of dihydropyrrolo-pyrimidin-4-ones?
- Methodological Answer : Bulky groups (e.g., 4-trifluoromethylphenyl) stabilize the 1,5-dihydro tautomer via steric hindrance, confirmed by X-ray crystallography. Electron-donating substituents (e.g., –OCH) shift equilibrium toward the 4H-tautomer, monitored by -NMR chemical shifts at N–H protons (δ 10.2–12.1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
